![molecular formula C14H18N4O B2484136 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2201692-15-9](/img/structure/B2484136.png)
6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years .
Synthesis Analysis
To enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis
The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results were like that of substituted benzyl group on pyrazole .Physical And Chemical Properties Analysis
These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Scientific Research Applications
- Imidazole derivatives have demonstrated significant antimicrobial potential. For instance, compounds like 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole exhibit good antimicrobial effects .
- Pyrazole-bearing compounds, including imidazole derivatives, are known for their antileishmanial and antimalarial activities .
Antimicrobial Activity
Antileishmanial and Antimalarial Properties
Neurotoxic Potential and Behavioral Effects
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as enzymes involved in cellular processes .
Mode of Action
It’s known that pyrazoline derivatives can interact with their targets and induce changes at the molecular level . For instance, some compounds cause cell arrest in the G2/M phase and induce apoptosis via the increase in production of reactive oxygen species .
Biochemical Pathways
It’s known that similar compounds can affect various pathways, leading to changes in cell cycle progression and induction of apoptosis .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been found to induce changes such as cell cycle arrest and apoptosis .
Safety and Hazards
properties
IUPAC Name |
6-methyl-2-(2-pyrazol-1-ylethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-11-3-4-13-12(9-11)10-14(19)18(16-13)8-7-17-6-2-5-15-17/h2,5-6,10-11H,3-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDJKFVRZOBCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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